molecular formula C6H6ClIN2 B13935876 2-Chloro-5-iodo-4,6-dimethylpyrimidine

2-Chloro-5-iodo-4,6-dimethylpyrimidine

Cat. No.: B13935876
M. Wt: 268.48 g/mol
InChI Key: QHUMRICYNQHOEF-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClIN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-iodo-4,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the halogenation of 4,6-dimethylpyrimidine. The process typically starts with the chlorination of 4,6-dimethylpyrimidine to form 2-chloro-4,6-dimethylpyrimidine. This intermediate is then subjected to iodination to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis. This method enhances reaction efficiency and reduces reaction times compared to conventional heating methods. The use of microwave irradiation allows for better control over reaction conditions, leading to higher yields and fewer by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield 2-anilinopyrimidines, which have potential bioactivity .

Scientific Research Applications

2-Chloro-5-iodo-4,6-dimethylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-iodo-4,6-dimethylpyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H6ClIN2

Molecular Weight

268.48 g/mol

IUPAC Name

2-chloro-5-iodo-4,6-dimethylpyrimidine

InChI

InChI=1S/C6H6ClIN2/c1-3-5(8)4(2)10-6(7)9-3/h1-2H3

InChI Key

QHUMRICYNQHOEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)C)I

Origin of Product

United States

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